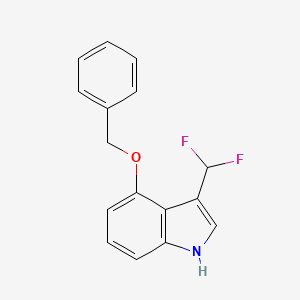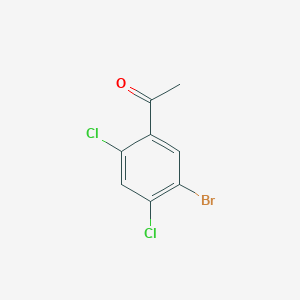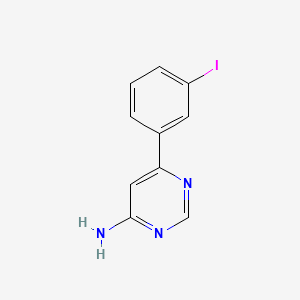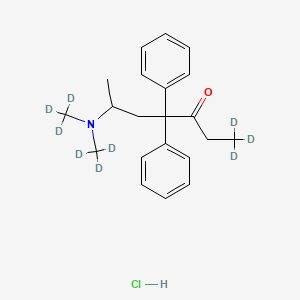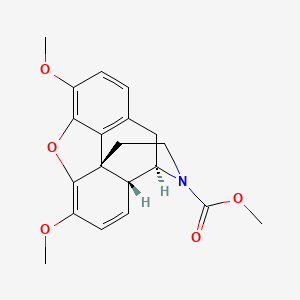
Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate, also known as Thebaine, is an opiate alkaloid found in the opium poppy (Papaver somniferum). It is chemically related to both morphine and codeine but has distinct properties and applications. Thebaine is not used directly for pain relief but serves as a precursor for the synthesis of various semi-synthetic opioids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thebaine can be extracted from the opium poppy or synthesized through various chemical processes. One common method involves the demethylation of codeine or morphine, followed by specific chemical reactions to introduce the necessary functional groups. The synthesis typically requires controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thebaine often involves large-scale extraction from opium poppy plants. The process includes harvesting the poppy, extracting the latex, and then purifying Thebaine through a series of chemical treatments. Advanced techniques such as chromatography and crystallization are employed to achieve high purity levels suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Thebaine undergoes various chemical reactions, including:
Oxidation: Thebaine can be oxidized to produce compounds like oripavine.
Reduction: Reduction reactions can convert Thebaine into different derivatives.
Substitution: Thebaine can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
Major products formed from these reactions include oripavine, codeine, and other semi-synthetic opioids. These products have significant pharmaceutical applications, particularly in pain management and anesthesia.
Wissenschaftliche Forschungsanwendungen
Thebaine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various opioids.
Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.
Medicine: Serves as a starting material for producing pain-relief medications like oxycodone and naloxone.
Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic opioids.
Wirkmechanismus
Thebaine exerts its effects by interacting with opioid receptors in the brain and nervous system. It primarily targets the mu-opioid receptors, leading to analgesic effects. Thebaine itself is not used for pain relief but is converted into other compounds that have a more direct therapeutic effect. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A natural opiate used for pain relief.
Codeine: Another natural opiate with analgesic properties.
Oripavine: A derivative of Thebaine with similar chemical properties.
Uniqueness
Thebaine is unique in its structure and reactivity, making it a valuable precursor for synthesizing a wide range of semi-synthetic opioids. Unlike morphine and codeine, Thebaine is not used directly for pain relief but plays a crucial role in the pharmaceutical industry for producing more potent and effective medications.
Eigenschaften
CAS-Nummer |
220499-22-9 |
|---|---|
Molekularformel |
C20H21NO5 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
methyl (4R,4aR,12bS)-7,9-dimethoxy-2,4,4a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-23-14-6-4-11-10-13-12-5-7-15(24-2)18-20(12,16(11)17(14)26-18)8-9-21(13)19(22)25-3/h4-7,12-13H,8-10H2,1-3H3/t12-,13+,20-/m0/s1 |
InChI-Schlüssel |
XNQFAMOFZAYWCG-RDXCRGQUSA-N |
Isomerische SMILES |
COC1=C2[C@@]34CCN([C@@H]([C@@H]3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |
Kanonische SMILES |
COC1=C2C34CCN(C(C3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


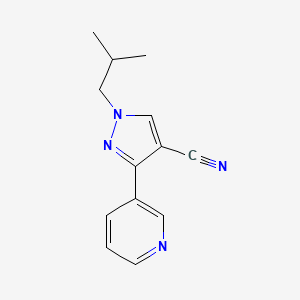
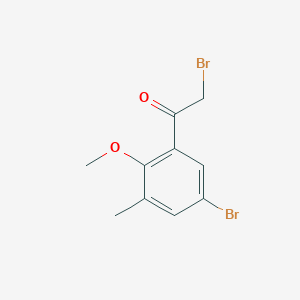
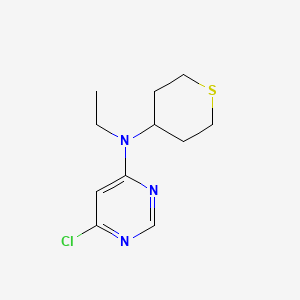

![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
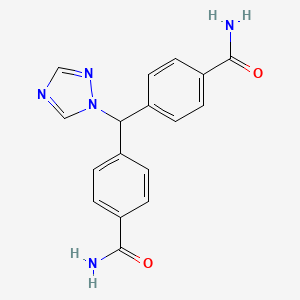
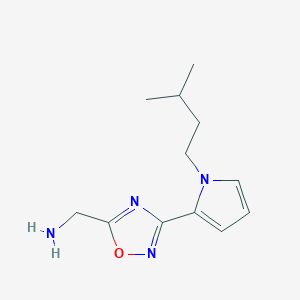
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
